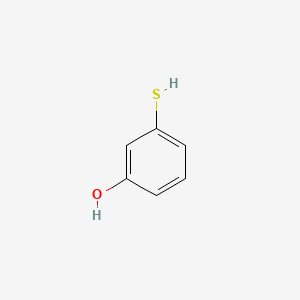

3-Hydroxythiophenol

Description

Properties

IUPAC Name |

3-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIAZGYBIBEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371478 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40248-84-8 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxythiophenol

Introduction

3-Hydroxythiophenol, also known as 3-mercaptophenol, is a bifunctional aromatic organic compound that has garnered significant interest in the fields of pharmaceutical synthesis, materials science, and coordination chemistry.[1][2] Its unique molecular architecture, featuring both a nucleophilic thiol group and a hydrogen-bonding hydroxyl group on a benzene ring, imparts a versatile reactivity profile.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxythiophenol, offering valuable insights for researchers, scientists, and drug development professionals. A key application of this compound is its role as a crucial intermediate in the synthesis of the osteoporosis drug, Raloxifene.[3][4]

Molecular and Physical Properties

3-Hydroxythiophenol is a colorless to pale yellow liquid at room temperature, possessing a strong, characteristic sulfurous odor.[1][5] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling, characterization, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆OS | [1][6] |

| Molecular Weight | 126.18 g/mol | [6][7] |

| CAS Number | 40248-84-8 | [1][6][8] |

| Appearance | Colorless to light yellow, clear liquid | [1][5][9] |

| Odor | Strong, sulfurous, unpleasant | [1][5] |

| Melting Point | 16-17 °C | [6][8][9] |

| Boiling Point | 242-243 °C (at 760 mmHg) | [5][8][9] |

| 135 °C (at 35 mmHg) | [7] | |

| 105-108 °C (at 0.5 mmHg) | [10] | |

| 92 °C (at 0.075 mmHg) | [3][4] | |

| Density | 1.237 g/mL at 25 °C | [8][9][11] |

| pKa | 6.50 ± 0.10 (Predicted) | [1][8][9] |

| Solubility in Water | 2.4 g/L | [1][12] |

| logP (o/w) | 1.814 (est) | [6][7][13] |

| Flash Point | >108.8 °C (>230 °F) | [6][7][9] |

| Refractive Index (n²⁰/D) | >1.6290 | [5][8][9] |

Spectroscopic and Analytical Characterization

The structural elucidation of 3-hydroxythiophenol relies on a combination of spectroscopic techniques. These methods provide a fingerprint of the molecule, confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of 3-hydroxythiophenol exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3378 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The S-H stretching of the thiol group is observed at 2563 cm⁻¹.[3][10] Aromatic C-H and C=C stretching vibrations appear in their expected regions.[3][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of 3-hydroxythiophenol in CDCl₃ shows distinct signals for the aromatic protons, the thiol proton, and the hydroxyl proton. The thiol proton (S-H) typically appears as a singlet around 3.47 ppm, while the hydroxyl proton (O-H) gives a very broad singlet at approximately 4.9 ppm.[10] The aromatic protons resonate in the region of 6.63-7.11 ppm, with coupling patterns that reflect their substitution on the benzene ring.[3][10]

¹³C NMR spectroscopy in CDCl₃ further confirms the carbon framework, with signals observed at approximately 112.98, 116.16, 122.03, 130.42, 132.38, and 155.35 ppm.[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak (M+) at m/z = 126, corresponding to the molecular weight of 3-hydroxythiophenol.[3] A significant fragment ion is often observed at m/z = 97.[3]

Chemical Reactivity and Stability

3-Hydroxythiophenol is a moderately volatile compound that is sensitive to air and moisture.[1] It is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.[1] Therefore, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and dark place.[1][8][9] It is stable under normal temperatures and pressures.[1][6]

The presence of both a hydroxyl and a thiol group allows for a range of chemical transformations. The thiol group can undergo oxidation, alkylation, and metal-catalyzed cross-coupling reactions. The hydroxyl group can be derivatized through etherification and esterification. The aromatic ring is susceptible to electrophilic substitution reactions.[1]

Synthesis and Purification

Several synthetic routes to 3-hydroxythiophenol have been developed, with a focus on scalability and cost-effectiveness for industrial applications.

Synthetic Pathways

A common laboratory and industrial synthesis involves a multi-step process starting from readily available precursors. One such scalable synthesis begins with 3-bromophenol, as illustrated in the workflow below.

Figure 1: A Grignard-based synthetic workflow for 3-Hydroxythiophenol.

Another practical synthesis starts from 3-hydroxybenzene sulfonic acid sodium salt, which is converted to 3-hydroxybenzenesulfonyl chloride and then reduced to the final product.[10]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on a scalable synthesis described in the literature.[3]

-

Protection of the Hydroxyl Group: To a solution of 3-bromophenol in tetrahydrofuran (THF) and pyridine, slowly add trimethylsilyl chloride (TMSCl) while maintaining the temperature below 50°C. Stir the resulting slurry at room temperature until the reaction is complete, as monitored by gas chromatography (GC).

-

Formation of the Grignard Reagent: Filter the reaction mixture to remove the solid byproducts. The resulting solution of 3-bromophenyl trimethylsilyl ether is then used to prepare the Grignard reagent by reacting it with magnesium turnings in THF.

-

Reaction with Sulfur: Cool a suspension of sulfur powder in THF to 5°C. Slowly add the prepared Grignard reagent to the sulfur slurry, ensuring the temperature remains below 15°C.

-

Hydrolysis and Deprotection: Quench the reaction mixture by adding it to a cold aqueous solution of hydrochloric acid. This step hydrolyzes the intermediate and removes the trimethylsilyl protecting group.

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as toluene or t-butyl methyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 3-hydroxythiophenol by fractional vacuum distillation to obtain the pure product as a colorless liquid.[3][4]

Applications in Drug Development and Chemical Synthesis

3-Hydroxythiophenol serves as a versatile building block in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2]

Pharmaceutical Intermediate

As previously mentioned, a primary application of 3-hydroxythiophenol is in the production of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[3][4]

Ligand Synthesis in Coordination Chemistry

The ability of 3-hydroxythiophenol to chelate metal ions through both its sulfur and oxygen donor atoms makes it a valuable precursor for the synthesis of ligands in coordination chemistry.[1] It can be used to synthesize non-symmetric ligands that can form pincer complexes with transition metals like palladium.[8]

Sensor Applications

Cantilevers coated with 3-mercaptophenol have been shown to be highly selective for formaldehyde, suggesting its potential use in the development of formaldehyde sensors.[8]

Safety and Handling

3-Hydroxythiophenol is considered a hazardous substance and should be handled with appropriate safety precautions.[12] It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[1][6][12] Inhalation, ingestion, or skin contact may be harmful.[1][12][14]

Personal Protective Equipment (PPE)

When handling 3-hydroxythiophenol, it is essential to use:

-

Chemical-resistant gloves

-

Safety goggles or a face shield

-

A lab coat or protective clothing

-

Work in a well-ventilated area or under a fume hood. A respirator may be necessary for certain operations.[1][12]

First Aid Measures

-

In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][14]

-

In case of skin contact: Wash the affected area with plenty of soap and water.[14][15]

-

If inhaled: Move the individual to fresh air.[14]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

The following diagram outlines the logical flow for safe handling and emergency response.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Practical and Scaleable Syntheses of 3-Hydroxythiophenol - [www.rhodium.ws] [erowid.org]

- 5. Cas 40248-84-8,3-Hydroxythiophenol | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 3-hydroxythiophenol, 40248-84-8 [thegoodscentscompany.com]

- 8. 3-Hydroxythiophenol | 40248-84-8 [chemicalbook.com]

- 9. 3-Hydroxythiophenol CAS#: 40248-84-8 [m.chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 3-hydroxythiophenol [stenutz.eu]

- 12. 3-Hydroxythiophenol(40248-84-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. 3-hydroxythiophenol [flavscents.com]

- 14. 3-Mercaptophenol, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 15. 3-Hydroxybenzenethiol | 40248-84-8 | TCI AMERICA [tcichemicals.com]

A Comprehensive Guide to the Spectral Analysis of 3-Hydroxythiophenol

Foreword: The Analytical Imperative for 3-Hydroxythiophenol

In the landscape of pharmaceutical and materials science, the precise characterization of molecular intermediates is not merely a procedural step but the very foundation of innovation and safety. 3-Hydroxythiophenol (also known as 3-Mercaptophenol), a versatile bifunctional aromatic compound, serves as a critical building block in the synthesis of novel therapeutic agents and specialized polymers[1]. Its unique structure, featuring both a nucleophilic thiol group and a phenolic hydroxyl group on a benzene ring, imparts a rich reactivity profile. However, this same reactivity necessitates an unambiguous and thorough analytical confirmation of its structure and purity.

This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize 3-Hydroxythiophenol. We move beyond a simple recitation of data, delving into the causal logic behind spectral patterns and the experimental design required to obtain high-fidelity data. The protocols and interpretations presented herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.

Molecular Identity and Physicochemical Properties

Before delving into spectral data, establishing the fundamental properties of the target analyte is crucial.

-

Chemical Name : 3-Hydroxythiophenol; 3-Mercaptophenol

-

CAS Number : 40248-84-8[2]

-

Molecular Formula : C₆H₆OS[3]

-

Molecular Weight : 126.18 g/mol [3]

-

Physical Properties : Clear colorless to pale yellow liquid with a characteristic stench. It has a melting point of approximately 16-17 °C and a boiling point of 242-243 °C[4].

Caption: Molecular structure of 3-Hydroxythiophenol (C₆H₆OS).

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Hydroxythiophenol, the key is to identify the characteristic vibrations of the O-H, S-H, and aromatic C-H and C=C bonds.

Interpretation of Key Vibrational Modes

The IR spectrum of 3-Hydroxythiophenol is dominated by a few highly diagnostic peaks. The presence of the hydroxyl group results in a strong, broad absorption band, a shape caused by intermolecular hydrogen bonding. In contrast, the thiol S-H stretch is characteristically weak and sharp. The aromatic region will show sharp peaks corresponding to C=C stretching within the ring and C-H stretching.

Tabulated IR Spectral Data

The following data represents a typical spectrum as would be found in an authoritative database.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3050 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| ~2550 | Weak, Sharp | S-H Stretch | Thiol |

| ~1590, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O Stretch | Phenolic Ether |

| ~780, ~690 | Strong | C-H Out-of-Plane Bend | Meta-disubstituted Aromatic |

Data synthesized from typical values found in spectroscopic tables and attributed to the Spectral Database for Organic Compounds (SDBS) for illustrative purposes.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of an ATR accessory is based on its simplicity and speed, requiring minimal sample preparation for a liquid like 3-Hydroxythiophenol.

-

Instrument Preparation : Ensure the FT-IR spectrometer is purged and a background spectrum is collected using the clean, empty ATR crystal (typically diamond or germanium).

-

Sample Application : Place a single drop of 3-Hydroxythiophenol directly onto the center of the ATR crystal.

-

Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum. Perform a baseline correction if necessary.

Caption: Standard workflow for FT-IR analysis of 3-Hydroxythiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The meta substitution pattern in 3-Hydroxythiophenol leads to a complex and informative aromatic region.

Causality of ¹H NMR Signals:

-

Chemical Shift (δ) : The position of a signal is determined by the electron density around the proton. Electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield (to higher ppm).

-

Multiplicity : Splitting of a signal into multiple peaks (doublet, triplet, etc.) is caused by the influence of neighboring, non-equivalent protons. The number of peaks is given by the n+1 rule.

-

Coupling Constants (J) : The distance between the split peaks, measured in Hertz (Hz), reveals the geometric relationship between coupled protons (ortho: ~7-9 Hz, meta: ~2-3 Hz, para: ~0-1 Hz)[8].

Tabulated ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.18 | t | J ≈ 2.0 (meta) |

| H-4 | ~6.85 | ddd | J ≈ 8.0, 2.0, 1.0 |

| H-5 | ~7.15 | t | J ≈ 8.0 (ortho) |

| H-6 | ~6.95 | ddd | J ≈ 8.0, 2.0, 1.0 |

| -SH | ~3.50 | s (broad) | - |

| -OH | ~5.60 | s (broad) | - |

Data synthesized based on substituent effects and typical aromatic patterns, attributed to SDBS.[5][9]

Self-Validating Protocol: D₂O Exchange The signals for the -OH and -SH protons are often broad and can be difficult to assign definitively. The causality is their rapid chemical exchange with each other and with trace amounts of water. To confirm their identity:

-

Acquire a standard ¹H NMR spectrum.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently and re-acquire the spectrum.

-

Result : The labile -OH and -SH protons will exchange with deuterium. Their corresponding signals in the spectrum will diminish or disappear entirely, providing unambiguous confirmation of their assignment.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a single peak for each chemically non-equivalent carbon atom, offering a direct count of the unique carbon environments.

Causality of ¹³C NMR Signals: The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

-

C-O (Ipso-carbon) : The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears far downfield.

-

C-S (Ipso-carbon) : The sulfur atom is less electronegative than oxygen, so the carbon it's attached to is less deshielded than the C-O carbon.

-

Aromatic Carbons : These appear in the characteristic range of ~110-160 ppm[10]. The specific shifts are modulated by the electron-donating effect of the -OH group and the weaker effect of the -SH group.

Tabulated ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~156.0 |

| C2 | ~115.5 |

| C3 | ~130.0 |

| C4 | ~121.0 |

| C5 | ~130.5 |

| C6 | ~119.0 |

Data synthesized based on established substituent effects for -OH and -SH groups on a benzene ring, attributed to SDBS.[5][11]

Caption: A self-validating workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.

Interpretation of Mass Spectrum

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then undergoes fragmentation.

-

Molecular Ion (M⁺˙) : For 3-Hydroxythiophenol, this peak is expected at m/z 126. Aromatic systems produce relatively stable molecular ions, so this peak should be prominent[12].

-

Key Fragmentations : The fragmentation pathways are dictated by the formation of stable neutral molecules or charged fragments. For phenols, a characteristic loss is that of carbon monoxide (CO, 28 Da), leading to a stable cyclopentadienyl cation derivative.

Tabulated Mass Spectral Data (EI)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 126 | High | [C₆H₆OS]⁺˙ (M⁺˙) |

| 98 | Medium | [C₅H₆S]⁺˙ (M - CO) |

| 93 | Medium | [C₆H₅O]⁺ (M - SH) |

| 65 | Medium | [C₅H₅]⁺ |

Data synthesized from established fragmentation patterns of phenols and thiophenols.[12]

Caption: Plausible EI-MS fragmentation pathway for 3-Hydroxythiophenol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a dilute solution of 3-Hydroxythiophenol in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, for purity analysis, via a Gas Chromatography (GC) inlet.

-

Ionization : The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection : Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The structural elucidation of 3-Hydroxythiophenol is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The IR spectrum confirms the presence of the key hydroxyl and thiol functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the meta substitution pattern and providing detailed connectivity. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. By integrating these datasets and understanding the causality behind the observed phenomena, researchers can achieve an unambiguous and robust characterization of this vital chemical intermediate.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][5][13][14][15][16]

-

ResearchGate. Practical and Scaleable Syntheses of 3-Hydroxythiophenol. [Link][1]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link][7]

-

Govindaraju, T. et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link][9]

-

Oregon State University. 13C NMR Chemical Shifts. [Link][10]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link][11]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][12]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. (General Spectroscopy Reference)[6][17][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.ie [fishersci.ie]

- 3. 3-Mercaptophenol 96 40248-84-8 [sigmaaldrich.com]

- 4. Cas 40248-84-8,3-Hydroxythiophenol | lookchem [lookchem.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 15. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 16. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide on 3-Hydroxythiophenol: Molecular Structure and Bonding

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Hydroxythiophenol, also known as 3-mercaptophenol, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique meta-substitution pattern of hydroxyl and thiol groups governs a distinct set of physicochemical properties and reactivity. This guide provides a comprehensive technical analysis of its molecular structure, the nuances of its chemical bonding, and the electronic interplay between its functional groups and the aromatic system. We will delve into established protocols for its synthesis and characterization, and contextualize its structural features with its practical applications, offering field-proven insights for professionals in chemical research and development.

Introduction: The Strategic Importance of 3-Hydroxythiophenol

3-Hydroxythiophenol (3-HTP) is an aromatic organosulfur compound that serves as a versatile intermediate and building block in the synthesis of a wide array of medicinal and heterocyclic compounds.[1] Its chemical identity is defined by a benzene ring substituted with a hydroxyl (-OH) group and a thiol (-SH) group at positions 1 and 3, respectively. This meta-orientation is crucial, as it influences the electronic properties and steric environment of the molecule, distinguishing it from its ortho and para isomers. The 3-hydroxythiophenol moiety is notably present in the osteoporosis drug, raloxifene.[1][2] The presence of two distinct nucleophilic centers with different pKa values—the phenolic hydroxyl and the thiophenolic thiol—allows for selective chemical transformations, making it a valuable scaffold for constructing complex molecular architectures in drug discovery and fine chemical synthesis.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in 3-hydroxythiophenol is dictated by the foundational geometry of the benzene ring and the stereoelectronic properties of the attached hydroxyl and thiol functional groups.

Aromatic Core

The molecule is built upon a planar benzene ring, a framework of six sp²-hybridized carbon atoms. This aromatic core is characterized by delocalized π-electrons, which impart significant thermodynamic stability. The C-C bond lengths within the ring are uniform and intermediate between a true single and double bond, typically around 1.39 Å, with internal C-C-C bond angles of approximately 120°.

Functional Group Conformation

The hydroxyl and thiol substituents introduce specific geometric features:

-

Hydroxyl Group (-OH): The oxygen atom is sp³-hybridized, resulting in a bent geometry. The C-O-H bond angle is approximately 109.5°. The orientation of the O-H bond relative to the plane of the aromatic ring is a key conformational variable.

-

Thiol Group (-SH): Similar to the hydroxyl group, the sulfur atom is sp³-hybridized with a bent geometry. However, the C-S-H bond angle is smaller, typically around 90-100°, due to the larger size of the sulfur atom and the greater p-character in its bonding orbitals. The C-S bond is significantly longer than the C-O bond.

The molecule's overall conformation is determined by the rotational freedom around the C-O and C-S bonds. Inter- and intramolecular forces, such as hydrogen bonding, can influence the preferred orientation of these groups.

Table 1: Physicochemical and Structural Properties of 3-Hydroxythiophenol

| Property | Value | Source |

| Molecular Formula | C₆H₆OS | [3][4][5][6] |

| Molecular Weight | 126.18 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Melting Point | 16-17 °C (lit.) | [5][8] |

| Boiling Point | 242-243 °C (lit.) | [8] |

| Density | 1.237 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D >1.6290 (lit.) | [8] |

Chemical Bonding and Electronic Effects

The reactivity and chemical behavior of 3-hydroxythiophenol are a direct consequence of the electronic properties of its constituent bonds and functional groups.

Inductive vs. Resonance Effects

Both the hydroxyl and thiol groups exert a dual electronic influence on the aromatic ring:

-

Inductive Effect (-I): Oxygen is highly electronegative, leading to a strong electron-withdrawing inductive effect from the hydroxyl group, which decreases electron density at the ipso-carbon. Sulfur is less electronegative than oxygen, so the thiol group has a weaker -I effect.

-

Resonance Effect (+R): The lone pairs on both the oxygen and sulfur atoms can be donated into the aromatic π-system. This electron-donating resonance effect increases electron density at the ortho and para positions relative to the substituent.

Overall, both groups are considered activating and ortho, para-directing for electrophilic aromatic substitution. In 3-hydroxythiophenol, the directing influences of the two groups are additive, strongly activating the positions at C2, C4, and C6 for electrophilic attack.

Acidity and Hydrogen Bonding

The molecule possesses two acidic protons, one on the hydroxyl group and one on the thiol group. The phenolic proton is generally more acidic than that of a typical alcohol due to resonance stabilization of the resulting phenoxide ion. The thiophenolic proton is significantly more acidic than the phenolic proton. This difference in acidity is a cornerstone of its synthetic utility, allowing for selective deprotonation and subsequent functionalization.

The molecular structure, with its -OH and -SH groups, enables hydrogen bonding, which influences its physical properties like boiling point and solubility.[3] The hydroxyl group is a much stronger hydrogen bond donor and acceptor than the thiol group.

Experimental Protocols: Synthesis and Characterization

A robust understanding of 3-hydroxythiophenol necessitates familiarity with its synthesis and the analytical techniques used to verify its structure.

Synthetic Workflow

Several methods exist for the synthesis of 3-hydroxythiophenol. A common and scalable route begins with 3-hydroxybenzene sulfonic acid sodium salt.[9] This two-step process is efficient and avoids the formation of potentially hazardous disulfide intermediates.[9]

Step 1: Formation of 3-Hydroxybenzenesulfonyl Chloride

-

Charge a dry, multi-necked flask equipped with a stirrer and condenser with 3-hydroxybenzene sulfonic acid sodium salt and thionyl chloride.

-

Heat the mixture under controlled conditions to drive the reaction to completion, converting the sulfonate salt to the sulfonyl chloride.

-

Remove excess thionyl chloride, typically under vacuum.

Step 2: Reduction to 3-Hydroxythiophenol

-

To the crude 3-hydroxybenzenesulfonyl chloride, add acetic acid, red phosphorus, and a catalytic amount of iodine.[9]

-

Heat the mixture to approximately 110 °C. The reaction is often exothermic initially.[9]

-

Continue stirring at 110 °C for 1 hour, then cool to 100 °C and add water. Reflux for an additional hour to complete the reduction and hydrolysis.[9]

-

Perform a workup involving extraction with an organic solvent (e.g., toluene), washing with water and brine, and drying over sodium sulfate.[2][9]

-

Purify the final product by vacuum distillation to yield pure 3-hydroxythiophenol as a colorless liquid.[1][2][9]

Caption: A scalable, two-step synthetic route to 3-hydroxythiophenol.

Spectroscopic Verification Workflow

Confirming the identity and purity of the synthesized product is achieved through a combination of standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of the key functional groups. A strong, broad absorption between 3200-3600 cm⁻¹ indicates the O-H stretch, while a weaker, sharper peak around 2560 cm⁻¹ corresponds to the S-H stretch.[9] Aromatic C=C stretching bands will also be visible in the 1440-1582 cm⁻¹ region.[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum gives structural information. The aromatic protons typically appear in the 6.6-7.2 ppm region, with splitting patterns indicative of the 1,3-disubstitution.[9] The thiol proton (-SH) signal is a singlet around 3.5 ppm, while the hydroxyl proton (-OH) signal is a very broad singlet, often around 4.9 ppm, whose position is highly dependent on concentration and solvent.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms of the molecule, confirming the overall carbon framework.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (126.18 g/mol ).[4]

Caption: Workflow for the structural confirmation of 3-hydroxythiophenol.

Applications in Drug Development and Materials Science

The structural and bonding characteristics of 3-hydroxythiophenol make it a valuable component in several advanced applications.

-

Pharmaceuticals: It is a key building block for pharmaceutical compounds and active pharmaceutical ingredients (APIs).[3] The thiol group can act as a potent nucleophile or a ligand for metal ions in metalloenzymes, while the hydroxyl group provides a site for modifying solubility or introducing further complexity.

-

Chemical Synthesis: The compound is widely used as a reagent or intermediate in the preparation of diverse organic molecules, including agrochemicals and specialty polymers.[3] It can be used to synthesize non-symmetric ligands for creating pincer complexes with metals like palladium.

-

Materials Science: The thiol group has a strong affinity for gold and other noble metal surfaces, making 3-hydroxythiophenol derivatives excellent candidates for forming self-assembled monolayers (SAMs). These SAMs can be used to modify surface properties for applications in sensors, electronics, and nanotechnology.

Conclusion

3-Hydroxythiophenol is a strategically important molecule whose utility is deeply rooted in its fundamental structure and bonding. The meta-disposition of its hydroxyl and thiol groups creates a unique electronic and steric environment, enabling selective reactivity and providing a versatile scaffold for chemical innovation. A thorough grasp of its geometry, electronic effects, and the experimental protocols for its synthesis and characterization, as detailed in this guide, is essential for scientists aiming to leverage its full potential in drug development, organic synthesis, and materials science.

References

- Zhang, M., Ryckman, D., Chen, G., MacMillan, E., & Duquette, J. (2003). Practical and Scaleable Syntheses of 3-Hydroxythiophenol. Synthesis, 2003(01), 112-116.

-

LookChem. (n.d.). 3-Hydroxythiophenol 40248-84-8. Retrieved from [Link]

-

Erowid. (n.d.). Practical and Scaleable Syntheses of 3-Hydroxythiophenol. Retrieved from

-

Taylor & Francis Online. (2012). Improved 3-Hydroxythiophenol Synthesis. Retrieved from [Link]

-

Stenutz. (n.d.). 3-hydroxythiophenol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 40248-84-8,3-Hydroxythiophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Bond lengths (Å), bond angles (°) and dihedral angles (°) obtained by X-ray and DFT/B3LYP/6-311G(d,p) for the title compound. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Practical and Scaleable Syntheses of 3-Hydroxythiophenol - [www.rhodium.ws] [erowid.org]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 3-hydroxythiophenol [stenutz.eu]

- 7. 3-Mercaptophenol 96 40248-84-8 [sigmaaldrich.com]

- 8. Cas 40248-84-8,3-Hydroxythiophenol | lookchem [lookchem.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 3-Hydroxythiophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxythiophenol (3-Mercaptophenol), a critical building block in pharmaceutical synthesis and various research applications.[1] Recognizing the pivotal role of solubility in drug development and process chemistry, this document offers a detailed exploration of the physicochemical properties of 3-Hydroxythiophenol, a robust experimental protocol for determining its solubility in organic solvents, and a theoretical framework for understanding the interplay between solute and solvent properties. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection and experimental design.

Introduction: The Significance of 3-Hydroxythiophenol in Pharmaceutical Research

3-Hydroxythiophenol, a bifunctional aromatic compound featuring both a hydroxyl and a thiol group, is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its unique electronic and structural features allow for its incorporation into molecules targeting a range of therapeutic areas. The thiol group, in particular, is found in a number of drug compounds and imparts unique chemical properties, such as the ability to act as a radical scavenger or participate in metal chelation. The solubility of 3-Hydroxythiophenol in various organic media is a fundamental parameter that dictates its utility in synthetic transformations, purification processes, and formulation development. A thorough understanding of its solubility profile is therefore indispensable for optimizing reaction conditions, ensuring reproducibility, and developing robust manufacturing processes.

Physicochemical Properties of 3-Hydroxythiophenol

A foundational understanding of the physicochemical properties of 3-Hydroxythiophenol is essential for interpreting its solubility behavior. These parameters govern the intermolecular forces at play between the solute and solvent molecules.

Table 1: Key Physicochemical Properties of 3-Hydroxythiophenol

| Property | Value | Source |

| CAS Number | 40248-84-8 | [2][3][4] |

| Molecular Formula | C₆H₆OS | [2][3][4] |

| Molecular Weight | 126.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 16-17 °C | [2][3] |

| Boiling Point | 242-243 °C | [2][3] |

| Density | 1.237 g/mL at 25 °C | [2] |

| pKa | 6.50 ± 0.10 (Predicted) | [1][3] |

| logP (o/w) | 1.814 (Estimated) | [3][5][6] |

| Water Solubility | Sparingly soluble (approx. 2.4 g/L) | [1] |

The presence of both a hydrogen bond donor (hydroxyl and thiol groups) and acceptor (oxygen and sulfur atoms), along with an aromatic ring, gives 3-Hydroxythiophenol a moderate polarity. Its pKa indicates it is a weak acid. The estimated logP value suggests a preference for more lipophilic environments over water. These characteristics foreshadow its solubility profile: limited solubility in water and higher solubility in organic solvents that can engage in hydrogen bonding or have a similar polarity.

Understanding the Determinants of Solubility

The principle of "like dissolves like" is a useful heuristic for predicting solubility. For 3-Hydroxythiophenol, its solubility in a given organic solvent is a function of the balance of intermolecular forces:

-

Hydrogen Bonding: The hydroxyl and thiol groups can act as hydrogen bond donors, while the oxygen and sulfur atoms can act as acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be good solvents.

-

Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone can interact with the polar functionalities of 3-Hydroxythiophenol.

-

Dispersion Forces: The aromatic ring contributes to van der Waals forces. Aromatic solvents like toluene may exhibit favorable π-π stacking interactions.

-

Acid-Base Interactions: The weakly acidic nature of the phenolic and thiolic protons means that basic solvents could enhance solubility through deprotonation.

Caption: Interplay of solute and solvent properties determining solubility.

Quantitative Solubility of 3-Hydroxythiophenol: An Experimental Approach

While qualitative statements indicate the solubility of 3-Hydroxythiophenol in solvents like ethanol and acetone, precise quantitative data is often required for modeling, process development, and formulation.[1] Due to the limited availability of such data in public literature, this guide provides a robust and validated experimental protocol for its determination.

Table 2: Solubility of 3-Hydroxythiophenol in Common Organic Solvents at 25°C (To be populated with experimental data)

| Solvent | Solvent Polarity Index | Hansen Parameters (δD, δP, δH) (MPa½) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 5.1 | (14.7, 12.3, 22.3) | ||

| Ethanol | 4.3 | (15.8, 8.8, 19.4) | ||

| Acetone | 5.1 | (15.5, 10.4, 7.0) | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | (18.4, 16.4, 10.2) | ||

| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | ||

| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | ||

| Toluene | 2.4 | (18.0, 1.4, 2.0) | ||

| Hexane | 0.1 | (14.9, 0.0, 0.0) |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The following protocol details the industry-standard shake-flask method for determining the thermodynamic equilibrium solubility of 3-Hydroxythiophenol.[11][12][13][14] The concentration of the dissolved solute is quantified using UV-Vis spectrophotometry.

Materials and Reagents

-

3-Hydroxythiophenol (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

UV-Vis spectrophotometer and quartz cuvettes

Safety Precautions

3-Hydroxythiophenol has a strong, unpleasant odor and may cause irritation.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part 1: Preparation of the Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of 3-Hydroxythiophenol and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a concentrated stock solution.

-

Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations.[12][13][14] The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Wavelength Selection (λmax): Scan the UV-Vis spectrum of one of the standard solutions (typically in the 200-400 nm range for aromatic compounds) to determine the wavelength of maximum absorbance (λmax).[15][16] All subsequent absorbance measurements should be performed at this wavelength.

-

Absorbance Measurement: Measure the absorbance of the blank (pure solvent) and each standard solution at λmax.

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions.[12][13][14] Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Part 2: Solubility Measurement

-

Sample Preparation: Add an excess amount of 3-Hydroxythiophenol to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further pellet the undissolved solute.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the concentration of the original saturated solution.

Applications in Drug Development

The mercaptophenol moiety is a key structural feature in various compounds of medicinal interest.[17] Thiophenols are utilized in the synthesis of pharmaceuticals such as sulfonamides and antifungal agents.[18] A clear understanding of the solubility of 3-Hydroxythiophenol is paramount for its effective use as a precursor in the synthesis of novel drug candidates. For instance, in multi-component reactions, which are increasingly used in drug discovery for their efficiency, the solubility of all reactants in the chosen solvent system is critical for reaction success.[19][20]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Hydroxythiophenol in organic solvents. By elucidating its physicochemical properties and providing a detailed, field-proven experimental protocol, this document empowers researchers to generate the critical data needed for successful drug development and chemical synthesis. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for future research endeavors involving this important pharmaceutical intermediate.

References

-

The Good Scents Company. (n.d.). 3-hydroxythiophenol, 40248-84-8. Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

chengqiaochem.com. (n.d.). 3-Hydroxythiophenol(40248-84-8)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

SSRN. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

FlavScents. (n.d.). 3-hydroxythiophenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

LookChem. (n.d.). 3-Hydroxythiophenol 40248-84-8 wiki. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hansen solubility parameters of the four solvents and P3HT at room.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 3-Mercaptopropionic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Mercapto-1-Propanol in Modern Chemical Industries. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Core Pioneer. (n.d.). Why Buy 3-Mercaptophenol (CAS 40248-84-8)? Insights from a Top China Supplier. Retrieved from [Link]

-

PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hansen solubility parameters of the four solvents and P3HT at room.... Retrieved from [Link]

- Google Patents. (n.d.). KR102279795B1 - Method for producing mercaptophenol compound and intermediates thereof.

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

National Institutes of Health. (2021). Medicinal Thiols: Current Status and New Perspectives. Retrieved from [Link]

-

MDPI. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

FlavScents. (n.d.). 3-hydroxythiophenol. Retrieved from [Link]

-

Discovery Fine Chemicals. (n.d.). 3-HYDROXYTHIOPHENOL (3-MERCAPTOPHENOL) - 40248-84-8. Retrieved from [Link]

- Google Patents. (n.d.). US6448058B1 - Methods for solid phase synthesis of mercapto compounds and derivatives, combinatorial libraries thereof and compositions obtained thereby.

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Solubility of Things. (n.d.). Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. 3-hydroxythiophenol, 40248-84-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. manavchem.com [manavchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. cognizancejournal.com [cognizancejournal.com]

- 12. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 13. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

- 14. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]

- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. KR102279795B1 - Method for producing mercaptophenol compound and intermediates thereof - Google Patents [patents.google.com]

- 18. Thiophenol - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Hydroxythiophenol: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Hydroxythiophenol (also known as 3-mercaptophenol), a pivotal intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental physical properties. The protocols and insights provided herein are grounded in established scientific principles to ensure experimental robustness and data integrity.

Introduction: The Significance of 3-Hydroxythiophenol in Synthesis

3-Hydroxythiophenol is an aromatic organosulfur compound featuring both a hydroxyl and a thiol functional group on a benzene ring.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[1] Notably, the 3-hydroxythiophenol moiety is a key structural component of the osteoporosis drug, Raloxifene.[2] Its utility extends to the formulation of advanced electronic chemicals and as a precursor for various medicinal and heterocyclic compounds.[1][3] Given its importance, the precise characterization of its physical properties, such as melting and boiling points, is paramount for its synthesis, purification, and application in further chemical transformations.

Physicochemical Properties of 3-Hydroxythiophenol

A summary of the key physical and chemical properties of 3-Hydroxythiophenol is presented in the table below. These values are critical for safe handling, experimental design, and process optimization.

| Property | Value | Source(s) |

| Melting Point | 16-17 °C (lit.) | [4][5] |

| Boiling Point | 242-243 °C (lit.) at 760 mmHg | [4] |

| 135 °C at 35 mmHg | [6] | |

| 105-108 °C at 0.5 mmHg | [7] | |

| 92 °C at 0.075 mmHg | [2][3] | |

| Density | 1.237 g/mL at 25 °C (lit.) | [4] |

| Molecular Formula | C₆H₆OS | [8] |

| Molecular Weight | 126.18 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Refractive Index | n20/D >1.6290 (lit.) | [4] |

Part 1: Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[9][10][11] Therefore, melting point determination is a fundamental technique for assessing the purity of a compound.[12]

Theoretical Basis: The Impact of Intermolecular Forces and Purity

The melting point is directly influenced by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[11] In 3-Hydroxythiophenol, these forces include hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions, and London dispersion forces. Overcoming these forces requires a specific amount of thermal energy, which corresponds to the melting point.

Impurities disrupt the regular packing of molecules in the crystal lattice, creating defects.[11] These disruptions weaken the overall intermolecular forces, requiring less energy to break the lattice structure, thus lowering the melting point.[10][11] The melting process for an impure compound also occurs over a wider temperature range because different regions of the crystal will have varying concentrations of the impurity.[11]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid.[13][14]

Materials:

-

3-Hydroxythiophenol sample (solidified by cooling)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the 3-Hydroxythiophenol sample is completely dry and in a powdered form. If the sample is a liquid at room temperature, it should be cooled in an ice bath to solidify it before grinding.[15]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[16]

-

Packing the Sample: Invert the capillary tube and gently tap it on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.[15][16]

-

Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the melting point apparatus and heat at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow rate (1-2 °C/min) near the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[15][16]

Part 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere.[17] At this temperature, the liquid turns into a vapor. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Theoretical Basis: Factors Influencing Boiling Point

Several factors determine the boiling point of an organic compound:

-

Intermolecular Forces: Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.[18][19] 3-Hydroxythiophenol can form hydrogen bonds via its hydroxyl group, which are significantly stronger than the dipole-dipole and London dispersion forces also present, leading to a relatively high boiling point.

-

Molecular Weight: For compounds with similar functional groups, the boiling point generally increases with increasing molecular weight.[18][19][20] This is due to the increase in the surface area and the number of electrons, which strengthens the London dispersion forces.[20]

-

Molecular Shape (Branching): Straight-chain molecules have a larger surface area for intermolecular contact compared to their branched isomers, leading to stronger London dispersion forces and higher boiling points.[18][20][21]

-

External Pressure: The boiling point is dependent on the external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, and thus the boiling point will be lower.[19] This is why boiling points are often reported at reduced pressures for high-boiling compounds to prevent decomposition.

Experimental Protocol: Thiele Tube Method for Boiling Point

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[22][23]

Materials:

-

3-Hydroxythiophenol sample

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Place about 0.5 mL of 3-Hydroxythiophenol into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.[23]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[22]

-

Heating: Clamp the Thiele tube and insert the thermometer assembly, making sure the heat-transfer liquid is above the side arm. Gently heat the side arm of the Thiele tube with a small flame.[22][24] Convection currents will ensure uniform heating of the oil bath.[23]

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.[24]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[22][23] Record this temperature.

Conclusion

The melting and boiling points are critical physicochemical parameters for the characterization of 3-Hydroxythiophenol. Accurate determination of these properties is essential for ensuring the purity of the compound and for designing and controlling synthetic processes in research and drug development. The methodologies outlined in this guide, based on the capillary method for melting point and the Thiele tube method for boiling point, provide reliable and reproducible means of obtaining these values. A thorough understanding of the theoretical principles governing these phase transitions, particularly the influence of intermolecular forces and impurities, is crucial for the correct interpretation of experimental results.

References

- Zhang, M., Ryckman, D., Chen, G., MacMillan, E., & Duquette, J. (2003). Practical and Scaleable Syntheses of 3-Hydroxythiophenol. Synthesis, 2003(01), 112-116.

- Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points.

- Tundo, A., & Selva, M. (2005). Improved 3-Hydroxythiophenol Synthesis. Organic Process Research & Development, 9(4), 496-498.

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Erowid. (n.d.). Practical and Scaleable Syntheses of 3-Hydroxythiophenol.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Chemistry For Everyone. (2025, January 31). What Affects Boiling Point Of Organic Compounds? [Video]. YouTube.

- Mol-Instincts. (n.d.). 3-Hydroxythiophenol 40248-84-8 wiki.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Stanford Research Systems. (n.d.). Melting Point Determination.

- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.

- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.

- Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry.

- University of Calgary. (n.d.). Melting point determination.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).

- Desklib. (2020, March 23). Chemistry: Factors Affecting Organic Compound Boiling Points.

- JoVE. (2020, March 26). Video: Melting Points - Concept.

- Chymist.com. (n.d.). Micro Boiling Point Determination.

- Timstar. (n.d.). Melting Point: Using the Thiele Tube.

- Mike Sugiyama Jones (MSJ Chem). (2020, March 9). S3.2.4 Factors that affect the boiling points of organic compounds [Video]. YouTube.

- Science Company. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids.

- BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.

- CTC 114. (2024, September 16).

- Sigma-Aldrich. (n.d.). 3-Mercaptophenol 96%.

- Sigma-Aldrich. (n.d.). 3-Mercaptophenol 96%.

- Sigma-Aldrich. (n.d.). 3-Mercaptophenol 96%.

- Chemlyo. (n.d.). Why Buy 3-Mercaptophenol (CAS 40248-84-8)? Insights from a Top China Supplier.

- The Good Scents Company. (n.d.). 3-hydroxythiophenol, 40248-84-8.

- Fisher Scientific. (n.d.). 3-Mercaptophenol, 96%, Thermo Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Practical and Scaleable Syntheses of 3-Hydroxythiophenol - [www.rhodium.ws] [erowid.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. 3-巯基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-巯基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Mercaptophenol, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Melting Points - Concept [jove.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 13. westlab.com [westlab.com]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. One moment, please... [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. timstar.co.uk [timstar.co.uk]

- 24. chymist.com [chymist.com]

3-Hydroxythiophenol: A Guide to Regioselective Reactivity with Electrophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiophenol (3-HTP) is a bifunctional aromatic compound that serves as a versatile and highly valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring both a nucleophilic thiol and a hydroxyl group, presents unique opportunities and challenges in synthetic design. The ability to control the regioselectivity of its reactions with electrophiles is paramount to harnessing its full potential. This guide provides an in-depth analysis of the factors governing the reactivity of 3-HTP, offering field-proven insights and detailed protocols to enable researchers to selectively target either the sulfur or oxygen atom with precision. We will explore the fundamental principles of its dual nucleophilicity, strategies for achieving chemoselectivity, and practical applications, grounded in authoritative literature.

Introduction: The Strategic Importance of 3-Hydroxythiophenol

3-Hydroxythiophenol (CAS 40248-84-8) is an organosulfur compound whose utility is rooted in the distinct chemical personalities of its two functional groups.[3][4][5] The thiol (-SH) group is a soft, highly polarizable nucleophile, while the hydroxyl (-OH) group is a harder, less polarizable nucleophile. This dichotomy allows 3-HTP to act as a linchpin in the assembly of complex molecules, including active pharmaceutical ingredients (APIs) like the osteoporosis drug Raloxifene.[2] Understanding how to manipulate this reactivity is not merely an academic exercise; it is a critical skill for process chemists and medicinal chemists aiming to streamline synthetic routes and maximize yields.

This document moves beyond a simple recitation of reactions. It aims to provide the causal logic—the "why"—behind experimental choices, enabling scientists to troubleshoot and adapt methodologies to their specific synthetic challenges.

Physicochemical Properties

A foundational understanding of 3-HTP's physical properties is essential for its safe and effective handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆OS | [3][4] |

| Molecular Weight | 126.18 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid/solid | [6][7] |

| Melting Point | 16-17 °C | [3][6] |

| Boiling Point | 242-243 °C (lit.) | [6] |

| Density | ~1.237-1.3 g/mL at 25 °C | [3][6] |

| pKa₁ (-SH) | ~6.5 - 7.5 (estimated) | N/A |

| pKa₂ (-OH) | ~9.5 - 10.0 (estimated) | N/A |

Note: pKa values are estimates based on analogous structures (thiophenol and phenol) and are crucial for understanding reactivity.

The Core Principle: Navigating Dual Nucleophilicity

The central challenge in working with 3-HTP is controlling which nucleophile—the thiol or the hydroxyl group—attacks the incoming electrophile. This regioselectivity is governed by a confluence of three key factors: Acidity (pKa) , the Hard and Soft Acids and Bases (HSAB) Principle , and Reaction Conditions .

-

Acidity: The thiol proton is significantly more acidic than the phenolic proton. This means a mild base can selectively deprotonate the thiol to form the highly nucleophilic thiolate anion (RS⁻) while leaving the hydroxyl group largely protonated.[8][9] Stronger bases will deprotonate both, creating a dianion.

-

HSAB Principle: This theory is indispensable for predicting the reaction outcome.[8][9][10]

The thiolate is one of the softest and most potent biological nucleophiles, making S-functionalization the default and most readily achieved pathway.[10]

Logical Workflow for Regioselective Functionalization

The following diagram outlines the decision-making process for achieving selective S- or O-functionalization.

Caption: Decision workflow for regioselective reactions of 3-HTP.

Reactions at the Thiol Group (S-Functionalization)

Given the superior nucleophilicity and acidity of the thiol group, reactions overwhelmingly favor the sulfur atom under neutral or mildly basic conditions.

S-Alkylation to Form Thioethers

The formation of thioethers is a robust and common transformation, typically achieved via an Sₙ2 reaction with alkyl halides or other alkylating agents. The Williamson ether synthesis is an analogous reaction.[11]

-

Mechanism: A base deprotonates the thiol to form the thiolate, which then acts as a potent nucleophile to displace a leaving group on the electrophile.

-

Causality: The choice of a mild base (e.g., K₂CO₃, Cs₂CO₃, or an organic amine like triethylamine) is a self-validating system. Its pKa is sufficient to deprotonate the thiol but not the phenol, ensuring that the reaction proceeds exclusively at the sulfur atom. A polar aprotic solvent like DMF, acetonitrile, or acetone is ideal as it solvates the cation of the base without hindering the nucleophilicity of the thiolate.

Representative Electrophiles: Alkyl halides (I > Br > Cl), tosylates, mesylates, epoxides.[11]

Michael Addition to α,β-Unsaturated Systems

The conjugate addition of the thiolate to a Michael acceptor is a highly efficient C-S bond-forming reaction.[12][13] This reaction is often rapid and can proceed under very mild, sometimes catalytic, conditions.[14][15]

-

Mechanism: The soft thiolate nucleophile adds to the β-carbon of the electron-deficient alkene, generating a resonance-stabilized enolate intermediate, which is subsequently protonated. The retro-Michael reaction can occur at elevated temperatures, making this linkage dynamically covalent.[14]

-

Causality: The inherent softness of both the thiolate and the β-carbon of the Michael acceptor makes this pairing highly favorable according to HSAB theory.[8][9] The reaction is often so favorable that it can proceed with only a catalytic amount of base or, in some cases, simply upon mixing.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Practical and Scaleable Syntheses of 3-Hydroxythiophenol - [www.rhodium.ws] [erowid.org]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 3-Mercaptophenol 96 40248-84-8 [sigmaaldrich.com]

- 6. 3-Hydroxythiophenol | 40248-84-8 [chemicalbook.com]

- 7. CAS 637-89-8: 4-Mercaptophenol | CymitQuimica [cymitquimica.com]

- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 12. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. thio-michael addition reaction: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols: 3-Hydroxythiophenol in Pharmaceutical Synthesis

Introduction: The Strategic Importance of 3-Hydroxythiophenol in Medicinal Chemistry

3-Hydroxythiophenol, also known as 3-mercaptophenol, is a bifunctional aromatic compound that has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical agents.[1][2][3] Its unique molecular architecture, featuring both a nucleophilic thiol group and a phenolic hydroxyl group, allows for regioselective functionalization, making it a versatile intermediate for constructing complex molecular scaffolds.[1] The presence of the sulfur atom is particularly significant, as sulfur-containing heterocycles are prominent motifs in numerous approved drugs. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving 3-hydroxythiophenol.

Physicochemical Properties and Handling Considerations

A thorough understanding of the physical and chemical properties of 3-hydroxythiophenol is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [4][5] |

| Molecular Weight | 126.18 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 242-243 °C | [6] |

| Melting Point | 16-17 °C | [6] |

| Density | 1.237 g/mL at 25 °C | [6] |

Handling and Storage: 3-Hydroxythiophenol is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is known to have a strong, unpleasant odor, characteristic of thiols.[1] Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Core Reactivity and Synthetic Applications

The synthetic utility of 3-hydroxythiophenol stems from the differential reactivity of its two functional groups. The thiol group is a soft nucleophile, readily participating in S-alkylation, S-arylation, and Michael additions. The hydroxyl group, being a harder nucleophile, can be selectively protected or functionalized under different reaction conditions. This differential reactivity allows for a stepwise and controlled elaboration of the molecule.

Key Synthetic Transformations:

-

S-Alkylation and S-Arylation: The thiolate anion, generated by treating 3-hydroxythiophenol with a base, is a potent nucleophile that readily displaces halides and other leaving groups from alkyl and aryl electrophiles. This reaction is fundamental for creating thioether linkages, which are present in many biologically active molecules.

-